molecular formula C8H15NO2 B12866669 (S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone

(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone

Cat. No.: B12866669
M. Wt: 157.21 g/mol
InChI Key: CHHFWMYJQPSGBM-QMMMGPOBSA-N
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Description

    (S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone: is a bicyclic compound with two fused pyrimidine rings.

  • The compound’s structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) attached to an ethanone group (a ketone functional group).
  • Its stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center.
  • Preparation Methods

    • Synthetic routes for this compound involve cyclization reactions. One common method is the reaction between a suitable pyrimidine precursor and an appropriate ketone or aldehyde.
    • Industrial production methods may include scalable processes using reagents like sodium hydride, lithium diisopropylamide (LDA), and various protecting groups.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo-functionalized derivatives.

      Reduction: Reduction of the ketone group can yield the corresponding alcohol.

      Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the methoxymethyl group.

      Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various acids or bases.

      Major Products: Hydroxy-substituted derivatives or substituted pyrrolidine analogs.

  • Scientific Research Applications

      Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to bioactive compounds.

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a probe in biological studies.

      Industry: Applications in fine chemicals and drug development.

  • Mechanism of Action

    • The specific mechanism of action for this compound remains an active area of research. It could interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other bicyclic pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, share structural features.

      Uniqueness: Its (S)-stereochemistry and methoxymethyl substituent distinguish it from related compounds.

    Properties

    Molecular Formula

    C8H15NO2

    Molecular Weight

    157.21 g/mol

    IUPAC Name

    1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone

    InChI

    InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(9)6-11-2/h8H,3-6H2,1-2H3/t8-/m0/s1

    InChI Key

    CHHFWMYJQPSGBM-QMMMGPOBSA-N

    Isomeric SMILES

    CC(=O)N1CCC[C@H]1COC

    Canonical SMILES

    CC(=O)N1CCCC1COC

    Origin of Product

    United States

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